9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate
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Overview
Description
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydro-epiminonaphthalene core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core through a series of cyclization reactions.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Formation of the Epiminonaphthalene Ring: The epiminonaphthalene ring is formed through a cyclization reaction involving the naphthalene core and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, fully saturated analogs, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1-Carboxylate: Similar structure but with one less carboxylate group.
9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxamide: Similar structure but with carboxamide groups instead of carboxylate groups.
Uniqueness
The uniqueness of 9-Tert-Butyl 1-Methyl 1,4-Dihydro-1,4-Epiminonaphthalene-1,9-Dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
11-O-tert-butyl 1-O-methyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1,11-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-16(2,3)22-15(20)18-13-9-10-17(18,14(19)21-4)12-8-6-5-7-11(12)13/h5-10,13H,1-4H3 |
InChI Key |
YSTSNXFQWRQCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC1(C3=CC=CC=C23)C(=O)OC |
Origin of Product |
United States |
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